molecular formula C13H19NO2 B13362620 5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol

5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol

Katalognummer: B13362620
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: SCQHPSDMOFSSDP-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol is a chemical compound that features a cyclohexyl group attached to an amino group, which is further connected to a methylphenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol typically involves the reaction of 2-methylphenol with a cyclohexylamine derivative under controlled conditions. The process may include steps such as:

    Formation of the Amino Alcohol: This involves the reaction of cyclohexanone with ammonia or an amine to form the corresponding amino alcohol.

    Coupling Reaction: The amino alcohol is then coupled with 2-methylphenol using a suitable coupling agent, such as a carbodiimide or a phosphine-based reagent, under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of phenolic ethers or esters.

Wissenschaftliche Forschungsanwendungen

5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

5-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-methylphenol

InChI

InChI=1S/C13H19NO2/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15/h6-8,11-12,14-16H,2-5H2,1H3/t11-,12-/m0/s1

InChI-Schlüssel

SCQHPSDMOFSSDP-RYUDHWBXSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)N[C@H]2CCCC[C@@H]2O)O

Kanonische SMILES

CC1=C(C=C(C=C1)NC2CCCCC2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.